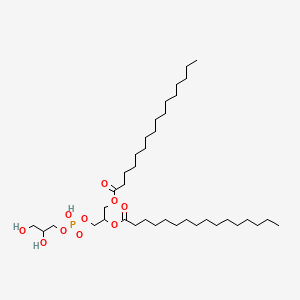
(S,S)-DPPG
Cat. No. B1197311
Key on ui cas rn:
4537-77-3
M. Wt: 723.0 g/mol
InChI Key: BIABMEZBCHDPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05789154
Procedure details


Liposomes were formed by the reversed-phase evaporation method, as described in Szoka, et al., Biochim. Biophys. Acta, 601 (1980) 559, and O'Connell, et al., Anal. Chem., 31 (1985) 142, the disclosures of which are hereby incorporated by reference, from a mixture of DPPC, cholesterol, DPPG, and Alachlor-DPPE conjugate in a molar ration of 5:5:0.5:0.01. Forty-three μmol of this mixture were dissolved in 4.2 ml of a solvent mixture containing chloroform-isopropyl ether-methanol (6:6:1,v/v). This solution was warmed to 45° C. and 0.7 ml of the dye solution was added with swirling. This mixture was sonicated for 5 minutes under a low flow of nitrogen. The organic phase was removed under vacuum on a rotary evaporator at 40° until all frothing had stopped. An additional 1.3 ml aliquot of the dye solution was added, and the liposomes were then sequentially extruded twice through each of two polycarbonate filters of decreasing pore sizes of 1.0 μm and 0.4 μm. The diameters of the liposome preparations were measured by laser scattering in a LA-900 particle size distribution analyzer (Horiba, Irvine, Calif.), using the manufacturers method, except that the usual sonication step was omitted to avoid lysis (rupture) of the liposomes. Finally, to remove any unencapsulated dye, the liposomes were gel filtered on a 1×14 cm Sephadex G-50 column and dialyzed overnight against TBS at 4° C. When stored at 4° C., there was no significant leakage of dye over a period of 9 months as described below.

Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Alachlor DPPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
solvent
Quantity
4.2 mL
Type
solvent
Reaction Step Two

Name
chloroform isopropyl ether methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
dye solution
Quantity
0.7 mL
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
CCCCCCCCCCCCCCCC(OC[C@@H](OC(CCCCCC[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])=O)COP(OCC[N+](C)(C)C)([O-])=O)=O.CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H]3[C@H](CC2)[C@]2(C)C(C[C@H](CC2)O)=CC3)CC1)C)C.CCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCCC)=O)COP(OCC(O)CO)(O)=O)=O.CCC1C=CC=C(CC)[C:135]=1[N:136]([C:140]([CH2:142][Cl:143])=[O:141])[CH2:137][O:138][CH3:139].CCN(CCOC1C=CC(CC2C=CC=CC=2)=CC=1)CC.Cl.C(Cl)(Cl)Cl.C(OC(C)C)(C)C.CO>>[CH3:50][CH2:49][C:48]1[CH:47]=[CH:46][CH:45]=[C:44]([CH2:43][CH3:42])[C:135]=1[N:136]([C:140]([CH2:142][Cl:143])=[O:141])[CH2:137][O:138][CH3:139] |f:3.4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
|
|
Name
|
cholesterol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC
|
|
Name
|
Alachlor DPPE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC.CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl
|
Step Two
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
solvent
|
|
Quantity
|
4.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
chloroform isopropyl ether methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)OC(C)C.CO
|
Step Four
[Compound]
|
Name
|
dye solution
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Liposomes were formed by the reversed-phase evaporation method
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This mixture was sonicated for 5 minutes under a low flow of nitrogen
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was removed under vacuum on a rotary evaporator at 40° until all frothing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An additional 1.3 ml aliquot of the dye solution was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
except that the usual sonication step
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Finally, to remove any unencapsulated dye
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on a 1×14 cm Sephadex G-50 column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dialyzed overnight against TBS at 4° C
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stored at 4° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 9 months
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
